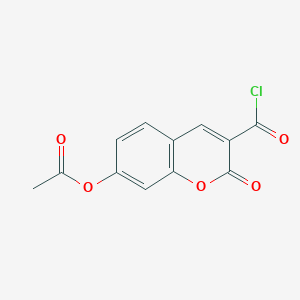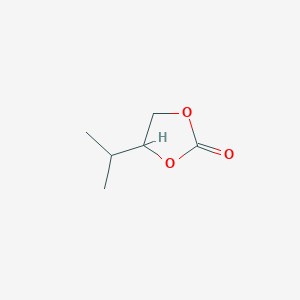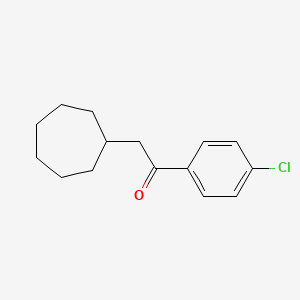
1-(4-Chlorophenyl)-2-cycloheptylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-2-cycloheptylethan-1-one is an organic compound characterized by a cycloheptyl group attached to an ethanone moiety, which is further substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-cycloheptylethan-1-one can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with cycloheptanone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to improve the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2-cycloheptylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-2-cycloheptylethan-1-one has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-(4-Chlorophenyl)-2-cycloheptylethan-1-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-2-cyclopropylethan-1-one
- 1-(4-Chlorophenyl)-2-cyclohexylethan-1-one
- 1-(4-Chlorophenyl)-2-cyclopentylethan-1-one
Uniqueness: 1-(4-Chlorophenyl)-2-cycloheptylethan-1-one is unique due to its cycloheptyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .
Properties
CAS No. |
102580-69-8 |
|---|---|
Molecular Formula |
C15H19ClO |
Molecular Weight |
250.76 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-cycloheptylethanone |
InChI |
InChI=1S/C15H19ClO/c16-14-9-7-13(8-10-14)15(17)11-12-5-3-1-2-4-6-12/h7-10,12H,1-6,11H2 |
InChI Key |
NNGFAYPMOBVNOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)CC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


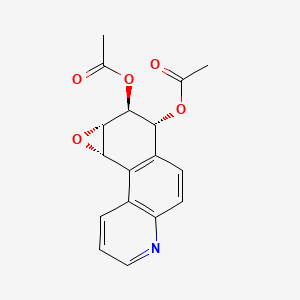
![3-[(2,2,2-Trifluoroethoxy)sulfonyl]propanoic acid](/img/structure/B14339914.png)

![1-(4-{2-[2-(3,4-Dichlorophenyl)ethenyl]pyridin-4-yl}piperazin-1-yl)ethan-1-one](/img/structure/B14339917.png)
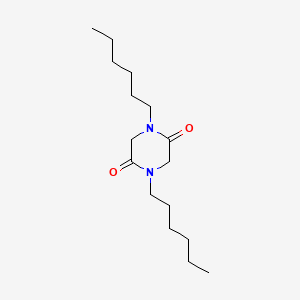
![N-[(E)-1-thiophen-2-ylheptylideneamino]pyridine-3-carboxamide](/img/structure/B14339934.png)
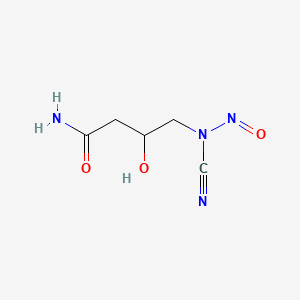
![3-[(4-Methylphenyl)sulfanyl]pyridin-2(1H)-one](/img/structure/B14339961.png)
![N-[(3-nitrophenyl)methyl]-7H-purin-6-amine](/img/structure/B14339964.png)
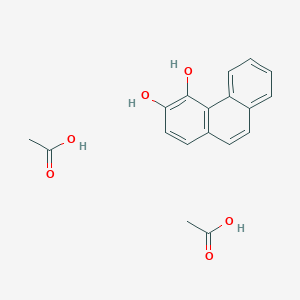
![1,2-Ethanediamine, N-(2-aminoethyl)-N'-[(4-ethenylphenyl)methyl]-](/img/structure/B14339975.png)
![2-[3-Oxo-5-(trimethylsilyl)pent-4-yn-1-yl]-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B14339979.png)
